molecular formula C27H45N5O5 B1684563 Boceprevir CAS No. 394730-60-0

Boceprevir

Numéro de catalogue: B1684563
Numéro CAS: 394730-60-0
Poids moléculaire: 519.7 g/mol
Clé InChI: LHHCSNFAOIFYRV-DOVBMPENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boceprevir is a potent, selective, and reversible covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . This enzyme is essential for viral replication, as it is responsible for the proteolytic cleavage of the HCV-encoded polyprotein into mature functional proteins . By binding to the active site of the NS3 protease and forming a reversible covalent complex with the serine residue, this compound effectively blocks this post-translational processing, halting viral replication . As a direct-acting antiviral (DAA), it was historically used in combination with peginterferon alfa and ribavirin for the treatment of chronic HCV genotype 1 infection . Its primary research value lies in the study of HCV life cycle, protease function, and mechanisms of antiviral resistance. Common resistance-associated variants include V36M, T54S, and R155K . This compound is administered orally and has a short half-life of approximately 3.4 hours . It is primarily metabolized by the aldoketoreductase pathway and, to a lesser extent, by the CYP3A4/5 enzyme system . Researchers should note that this compound is a strong inhibitor of CYP3A4/5, which presents a significant potential for drug-drug interactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-DOVBMPENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960103
Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol
Record name Boceprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white amorphous powder

CAS No.

394730-60-0
Record name Boceprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394730-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boceprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boceprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOCEPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boceprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Méthodes De Préparation

Original Five-Step Process (Merck Process)

The first-generation synthesis (Scheme 1) featured:

  • Fragment A Synthesis :
    • Cyclopropanation of cis-cypermethric acid derivatives
    • Diastereoselective [3+2] cycloaddition (83% yield, 97% de)
  • Ketoamide Formation :
    • Oxidative cleavage of β-hydroxyamide intermediates
    • Optimized Swern oxidation conditions (DMSO, TFAA, -78°C)
  • Fragment Coupling :
    • EDCI/HOBt-mediated amide bond formation
    • Telescoped purification to minimize epimerization

Key process metrics:

Step Yield (%) Purity (%) Critical Parameter
1 83 95 Cycloaddition temp (-40°C)
2 78 97 Oxidation stoichiometry
3 91 99 Coupling pH (6.8-7.2)

Optimized Telescoped Process (Dr. Reddy's Patent)

Process intensification strategies reduced step count and improved sustainability:

  • Steps 1-3 Telescoping :
    Elimination of intermediate isolation through pH-controlled extractive workups
    • Combined yield improvement: 12% vs. discrete steps
  • Final Coupling Modification :
    Replacement of EDCI with T3P® reagent (65°C, 2h)
    • 18% reduction in genotoxic impurities

Comparative environmental metrics:

Parameter Original Process Optimized Process
PMI (kg/kg API) 248 167
Wastewater (L/kg) 4300 2900
Energy (MJ/kg) 812 554

Critical Intermediate Synthesis

Bicyclic Proline Core (Fragment A)

Two dominant strategies emerge from patent literature:

3.1.1 Chemical Resolution Approach (CN103435532A)

  • Racemic cyclopropane synthesis followed by diastereomeric salt resolution
  • L-DBTA chiral resolving agent (35% yield, 99% ee)
  • Limitations: Low throughput, high solvent consumption

3.1.2 Enzymatic Desymmetrization (WO2014061034A1)

  • Amine oxidase-catalyzed oxidative Strecker reaction
  • Key advantages:
    • 72% isolated yield
    • 99.5% ee without chromatography
    • 50% reduction in E-factor vs. resolution

α-Ketoamide Warhead Construction

State-of-the-art methods leverage:

  • Weinreb Ketone Intermediates :
    MgCl₂-mediated transamidation (CN105330589A)
    • 89% yield, <0.5% over-oxidation
  • Flow Chemistry Approaches :
    Continuous ozonolysis of enamine precursors
    • 3.5x productivity vs. batch (12 kg/day)

Impurity Control Strategy

Regulatory filings specify three critical impurities requiring <0.15% levels:

Impurity Structure Control Method
BPV-1 Epimeric bicyclic core Crystallization (MeCN/H₂O 3:1)
BPV-2 Des-ketoamide In-process HPLC monitoring
BPV-3 Oxidative dimer N₂ Sparging during workup

Stability studies demonstrate 0.02% total impurities after 24 months at 25°C/60% RH when using the optimized crystallization protocol.

Industrial-Scale Considerations

Solvent Selection

  • Cyclopropanation : t-BuOH/H₂O (7:3) enables facile phase separation
  • Oxidation : Switch from DCM to 2-MeTHF improves EHS profile
    • KPI improvement:
      • Occupational exposure limit: 50 ppm → 200 ppm
      • Biodegradation: 5% → 98%

Continuous Manufacturing

Recent advances implement hybrid batch-continuous systems:

  • Reaction Modules :
    • Plug flow reactor for high-exotherm steps (ΔT <2°C)
  • Separation Train :
    • Continuous centrifugal extractors
    • Melt crystallization for final API

Batch data comparison:

Metric Batch Continuous
Cycle Time 14 days 68 hrs
Yield Variability ±8% ±1.2%
OOS Events 3.2% 0.4%

Emerging Synthetic Technologies

Biocatalytic Approaches

  • Ketoreductase Engineering :
    • KRED-101 variant achieves 99.8% de for β-hydroxyamide precursor
    • 15 g/L/h productivity in fed-batch mode

Photochemical Oxidation

  • Blue LED/O₂ system for α-ketoamide formation
  • Advantages vs. traditional methods:
    • 99% conversion in 2h vs. 8h thermal process
    • Eliminates MnO₂ waste

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en se liant au site actif de la protéase NS3 du VHC, inhibant ainsi son activité. Cette inhibition empêche le clivage de la polyprotéine virale en unités fonctionnelles nécessaires à la réplication virale. Les cibles moléculaires comprennent la protéase NS3 et son cofacteur associé, NS4A. La voie impliquée est la perturbation du cycle de réplication virale, conduisant à une diminution de la charge virale.

Applications De Recherche Scientifique

Treatment of Chronic Hepatitis C

Clinical Efficacy
Boceprevir is used in combination with peginterferon and ribavirin to enhance treatment efficacy for patients with chronic HCV. In pivotal phase 3 trials such as SPRINT-2 and RESPOND-2, the addition of this compound significantly improved sustained virologic response (SVR) rates compared to standard therapy. For instance, in the SPRINT-2 trial, SVR rates reached 96% for patients receiving response-guided therapy with this compound compared to much lower rates in control groups .

Data Summary from Clinical Trials

StudyTreatment RegimenSVR Rate (%)Patient Cohort
SPRINT-2This compound + Peginterferon + Ribavirin96Treatment-naïve patients
RESPOND-2This compound + Peginterferon + Ribavirin60.7Previous treatment failures
ControlPeginterferon + Ribavirin46.2All patients

Use in HIV/HCV Coinfection

This compound has been studied for its effectiveness in patients coinfected with HCV and HIV. A study presented at the Conference on Retroviruses and Opportunistic Infections indicated that 60.7% of patients receiving this compound alongside peginterferon and ribavirin achieved SVR-12 compared to only 26.5% in the control group . This suggests that this compound can be a valuable addition to treatment regimens for this population.

Repurposing Against Coronaviruses

Recent studies have investigated the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound inhibits the main protease (Mpro) of SARS-CoV-2, with an IC50 value indicating potent activity . This repurposing highlights this compound's potential beyond HCV treatment.

Key Findings on Antiviral Activity

VirusInhibitorMechanism of ActionIC50 Value
SARS-CoV-2This compoundInhibition of MproLow nanomolar range
Other CoronavirusesThis compoundBroad-spectrum antiviral actionNot specified

Case Studies and Research Insights

Case Study: Efficacy in Diverse Populations
In a study involving both black and non-black patients with chronic HCV, significant disparities were observed in SVR rates based on ethnicity. Non-black patients receiving this compound had SVR rates of 67% to 68%, while black patients showed lower rates of 42% to 53%, indicating a need for tailored treatment approaches .

Research Insights
A systematic review highlighted that while this compound significantly improves treatment outcomes, it also poses risks such as anemia and requires careful monitoring . The findings emphasize the importance of individualized therapy based on patient demographics and previous treatment history.

Mécanisme D'action

Boceprevir exerts its effects by binding to the active site of the HCV NS3 protease, thereby inhibiting its activity. This inhibition prevents the cleavage of the viral polyprotein into functional units necessary for viral replication. The molecular targets include the NS3 protease and its associated cofactor, NS4A. The pathway involved is the disruption of the viral replication cycle, leading to a decrease in viral load .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Pharmacological Properties
Compound Target IC50/EC50 (µM) Molecular Weight (g/mol) Key Adverse Events
This compound HCV NS3/4A 0.3–0.4* 519.68 Anemia, fatigue, nausea
Telaprevir HCV NS3/4A 0.18–0.28* 679.85 Rash, anemia
GC-376 SARS-CoV-2 Mpro 0.32 468.52 N/A (preclinical)
Calpain Inhib XII SARS-CoV-2 Mpro 0.8 434.49 N/A (preclinical)

*Cell culture replicon data .

Table 2: Computational Comparison of this compound and Analogs
Property This compound Compound 57841991 Compound 58606278
HOMO (eV) -9.6 -9.3 -9.2
LUMO (eV) 0.008 -0.745 -0.658
ΔE (eV) 9.61 8.56 8.68
Entropy (cal/mol/K) 208.31 173.22 233.85
Dipole Moment (D) 4.12 8.51 2.93

Data derived from DFT and MD simulations .

Activité Biologique

Boceprevir is a potent protease inhibitor primarily developed for the treatment of Hepatitis C virus (HCV) infections. Its mechanism of action, efficacy in clinical trials, and emerging applications against other viral infections, such as SARS-CoV-2, underscore its significance in antiviral therapy. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound functions as a selective inhibitor of the HCV NS3/4A protease, which is essential for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.

Efficacy in Clinical Trials

This compound has demonstrated significant efficacy in several clinical trials. Notably, it was evaluated in combination with pegylated interferon (pegIFN) and ribavirin for treating chronic HCV genotype 1 infections. The following table summarizes key findings from major clinical trials:

Trial Name Population Treatment Duration SVR Rate (%) Comments
SPRINT-1Treatment-naive genotype 148 weeks (4-week lead-in)67-68%Higher response rates with lead-in therapy
SPRINT-2Treatment-experienced patients48 weeks (4-week lead-in)59-66%Significant improvement over control group
RESPOND-2Previous nonresponders48 weeks21% (control), 59-66% (this compound groups)Favorable outcomes in relapsers

The SPRINT-1 trial indicated that approximately 67% of patients achieved a sustained virologic response (SVR) when treated with this compound compared to about 40% in the control group . The RESPOND-2 trial further highlighted this compound's effectiveness in previously treated patients, achieving SVR rates significantly higher than those observed with standard therapies alone .

Case Studies

A notable case study involved a patient with chronic HCV who had failed previous treatments. Following a regimen that included this compound, the patient achieved an SVR12, defined as undetectable HCV RNA levels 12 weeks post-treatment . This case exemplifies this compound's role in managing difficult-to-treat HCV populations.

Inhibition of Other Viral Proteases

Recent studies have explored this compound's inhibitory effects beyond HCV. Research has shown that this compound also inhibits the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The following table summarizes its inhibitory activity against various viral proteases:

Virus Protease IC50 (µM)
HCVNS3/4A~0.35
SARS-CoV-2Mpro4.1 ± 0.9
Enterovirus A713C protease6.7

Inhibition assays revealed that this compound exhibited an IC50 value of approximately 4.1 µM against SARS-CoV-2 Mpro, indicating its potential as a therapeutic agent against COVID-19 .

Safety and Tolerability

This compound has been generally well tolerated among patients. Phase I and II clinical trials reported manageable side effects, primarily related to the combination therapy with pegIFN and ribavirin . Common adverse events included fatigue, anemia, and gastrointestinal disturbances.

Q & A

Q. What is the molecular mechanism of Boceprevir as an NS3/4A protease inhibitor, and how does it differ from covalent vs. non-covalent inhibitors?

this compound inhibits HCV NS3/4A protease by forming a stable, reversible covalent complex with the enzyme’s catalytic serine residue (Ser139). This mechanism disrupts viral polyprotein processing, halting replication. Unlike non-covalent inhibitors, its covalent binding ensures prolonged inhibition despite rapid systemic clearance. Preclinical evaluation in HCV replicon systems showed a 3.5–4 log reduction in RNA after 15 days of exposure, with synergy observed when combined with IFN-α .

Q. How was this compound’s efficacy initially validated in preclinical models, and what are key considerations for replicating these studies?

this compound was tested in HCV subgenomic replicon systems using hepatoma cell lines. Researchers administered continuous exposure for 15 days, measuring RNA decline via quantitative PCR. Critical parameters include:

  • Dose consistency : 10–104 nmol/L Ki values across HCV genotypes 1–6 .
  • Toxicity controls : Verify lack of cytotoxicity in hepatoma cells (e.g., HepG2) .
  • Synergy testing : Combine with IFN-α/ribavirin to assess additive/synergistic effects using Chou-Talalay analysis .

Q. What is the standardized clinical protocol for this compound in combination therapy, and why is a 4-week lead-in period critical?

In Phase III trials, this compound was administered as 800 mg three times daily after a 4-week lead-in with peginterferon-α2b/ribavirin. This design:

  • Reduces viral load pre-Boceprevir exposure, lowering resistance risk.
  • Allows assessment of interferon responsiveness (e.g., <1 log10 IU/mL decline at week 4 predicts poor SVR ).
  • Adjusts therapy duration (24–44 weeks) based on week 8 HCV RNA levels .

Advanced Research Questions

Q. How do resistance-associated variants (RAVs) emerge under this compound pressure, and what methods detect clinically relevant mutations?

RAVs (e.g., V36M, T54A, R155K) arise due to this compound’s low genetic barrier. Detection strategies include:

  • Population sequencing : Identifies variants present in ≥20% of quasispecies .
  • Clonal analysis : Resolves minority variants (e.g., from non-SVR patients in Phase III trials) .
  • Phenotypic assays : Measure fold-changes in EC50 using recombinant NS3 proteases . Baseline RAVs ≥20% correlate with SVR failure (e.g., 86% SVR in RAV-negative vs. 28% in RAV-positive patients) .

Q. What methodological approaches reconcile contradictory efficacy data in subgroup analyses (e.g., racial disparities)?

In SPRINT-2, non-Black patients had 68% SVR vs. 53% in Black patients. To address disparities:

  • Pharmacokinetic stratification : Adjust for AUC variations linked to CYP3A4/5 polymorphisms .
  • IL28B genotyping : CC genotype correlates with higher SVR (e.g., 80% vs. 28% in non-CC) .
  • Adherence monitoring : Anemia (21% vs. 13% in controls) requires hemoglobin tracking and erythropoietin support .

Q. How can in silico modeling optimize this compound’s binding dynamics or predict off-target effects?

Molecular dynamics (MD) simulations using B3LYP/6-311G basis sets analyze vibrational frequencies and binding stability. Key steps:

  • Docking studies : Compare this compound’s interaction with NS3 vs. human proteases (e.g., cathepsin G) to assess selectivity .
  • Free energy calculations : Predict resistance mutations via MM-PBSA/GBSA methods .
  • Metabolite profiling : Use QSAR models to identify aldoketoreductase-mediated inactive metabolites .

Methodological Challenges & Data Interpretation

Q. How should researchers design indirect treatment comparisons (ITCs) between this compound and newer DAAs?

ITCs require alignment of:

  • Patient strata : Separate naïve vs. experienced, prior relapsers vs. null responders .
  • Endpoint harmonization : Use SVR24 (undetectable RNA at 24 weeks post-treatment) .
  • Bias adjustment : Apply Cochrane risk-of-bias tools and sensitivity analyses for cross-trial heterogeneity .

Q. What experimental frameworks validate this compound’s drug-drug interaction (DDI) risks in comorbid populations?

this compound inhibits CYP3A4 and P-glycoprotein. Mitigation strategies include:

  • CYP3A phenotyping : Use midazolam as a probe substrate in hepatocyte models .
  • Dose adjustment tables : Reference AUC ratios from DDI studies (e.g., ketoconazole increases this compound AUC by 241%) .
  • Renal/hepatic impairment models : Simulate Child-Pugh B/C conditions showing 28–62% Cmax increases .

Tables for Key Data Reference

Parameter Value Source
IC50 (genotype 1a)14.8 nM
Plasma half-life3.4 hours
SVR in prior null responders34% (48-week therapy)
Anemia incidence21% (vs. 13% in controls)
Major RAV prevalence8–12% at baseline (≥20% cutoff)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boceprevir
Reactant of Route 2
Reactant of Route 2
Boceprevir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.